

3-Chlorophthalic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorophthalic acid

Cat. No.: B7788357

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **3-chlorophthalic acid**, a halogenated aromatic dicarboxylic acid. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and known applications, with a focus on presenting quantitative data in a clear and accessible format for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

3-Chlorophthalic acid (IUPAC name: 3-chloro-1,2-benzenedicarboxylic acid) is a white to off-white crystalline solid.^[1] Its chemical structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a chlorine atom. This substitution pattern influences its reactivity and physical characteristics. The compound is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol and acetone.^[1]

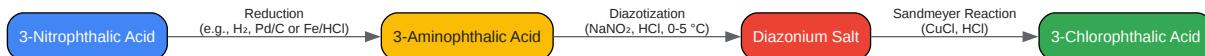
Table 1: Physical and Chemical Properties of **3-Chlorophthalic Acid**

Property	Value	Source
Molecular Formula	$C_8H_5ClO_4$	[2]
Molecular Weight	200.58 g/mol	[2]
CAS Number	27563-65-1	[2]
Appearance	White to off-white crystalline solid	[1]
Melting Point	Not explicitly available in the searched literature. The related compound, 3,5-dichlorophthalic acid, has a reported melting point of 171-172 °C.	
Boiling Point	387.7 ± 27.0 °C at 760 mmHg	[3]
Density	1.6 ± 0.1 g/cm ³	[3]
Water Solubility	Sparingly soluble	[1]
Solubility in Organic Solvents	Soluble in ethanol and acetone	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-chlorophthalic acid**. While a complete, detailed experimental spectrum for **3-chlorophthalic acid** is not readily available in the public domain, data for structurally similar compounds and general spectroscopic principles allow for a reliable prediction of its spectral features.

Table 2: Predicted Spectroscopic Data for **3-Chlorophthalic Acid**


Spectroscopy	Predicted Chemical Shifts / Frequencies
¹ H NMR	The aromatic region would likely show three distinct proton signals. The proton adjacent to the chlorine atom would be expected to have a chemical shift influenced by both the chlorine and the carboxylic acid groups. The other two aromatic protons would also exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³ C NMR	The spectrum would be expected to show eight distinct carbon signals. The two carbonyl carbons of the carboxylic acid groups would appear at the most downfield chemical shifts (>165 ppm). The aromatic carbons would have shifts in the range of 120-140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic shift.
FT-IR (cm ⁻¹)	O-H stretch (carboxylic acid): Broad band from 2500-3300 cm ⁻¹ C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm ⁻¹ C=C stretch (aromatic): Peaks in the 1450-1600 cm ⁻¹ region C-Cl stretch: 600-800 cm ⁻¹ C-O stretch: 1210-1320 cm ⁻¹ O-H bend: 1395-1440 cm ⁻¹

Synthesis of 3-Chlorophthalic Acid

The synthesis of **3-chlorophthalic acid** is most commonly achieved through the chlorination of phthalic anhydride or via a multi-step process starting from 3-nitrophthalic acid.

Synthesis from 3-Nitrophthalic Acid

One established route to **3-chlorophthalic acid** involves the reduction of 3-nitrophthalic acid to 3-aminophthalic acid, followed by a Sandmeyer reaction to introduce the chlorine atom.

[Click to download full resolution via product page](#)

Synthesis of **3-Chlorophthalic Acid** from 3-Nitrophthalic Acid.

Experimental Protocol: Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid[4][5]

This protocol describes the reduction of 3-nitrophthalic acid to 3-aminophthalic acid, a key intermediate.

- **Dissolution:** In a suitable reaction vessel, dissolve 3-nitrophthalic acid in an aqueous solution of sodium hydroxide.[4][5]
- **Catalyst Addition:** Add a catalyst, such as iron(III) chloride on activated carbon (FeCl_3/C).[4][5]
- **Reduction:** Heat the mixture to near reflux (approximately 95 °C) and add hydrazine hydrate solution dropwise. Maintain the reflux for 3-5 hours.[4][5]
- **Workup:** After the reaction is complete, filter the hot solution to remove the catalyst.[4]
- **Acidification and Isolation:** Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 3.5. The resulting precipitate of 3-aminophthalic acid is then collected by filtration, washed, and dried.[4]

Experimental Protocol: Conversion of 3-Aminophthalic Acid to **3-Chlorophthalic Acid** (Sandmeyer Reaction)

While a specific detailed protocol for the Sandmeyer reaction of 3-aminophthalic acid was not found in the searched literature, a general procedure can be outlined based on established methods.

- **Diazotization:** Dissolve 3-aminophthalic acid in a cold aqueous solution of hydrochloric acid (0-5 °C). Slowly add a solution of sodium nitrite (NaNO_2) while maintaining the low temperature to form the corresponding diazonium salt.
- **Sandmeyer Reaction:** In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will be evolved.
- **Isolation and Purification:** After the reaction is complete, the crude **3-chlorophthalic acid** can be isolated by filtration or extraction. Purification can be achieved by recrystallization from a suitable solvent.

Applications

3-Chlorophthalic acid and its anhydride are valuable intermediates in the chemical industry.

They are utilized in the synthesis of:

- **Dyes and Pigments:** The reactive carboxylic acid groups and the chloro-substituent allow for the facile synthesis of various chromophores.
- **Pharmaceuticals:** It serves as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).^[6]
- **Agrochemicals:** It is a precursor for certain pesticides and herbicides.
- **Polymers:** 3-Chlorophthalic anhydride is used as a monomer in the production of high-performance polyimides, which are known for their thermal stability and chemical resistance.

Biological Activity

A comprehensive search of the available literature did not yield specific studies on the biological activity of **3-chlorophthalic acid** itself. Its primary role in the life sciences appears to be as a precursor in the synthesis of biologically active molecules.

However, studies on related phthalic acid derivatives have shown a range of biological activities. For instance, various derivatives have been investigated for their potential as:

- Anticancer Agents: Some isophthalic and terephthalic acid derivatives have been designed and synthesized as protein kinase inhibitors, showing cytotoxic actions against various cancer cell lines.[7]
- Antimicrobial Agents: While not directly related to **3-chlorophthalic acid**, other chlorinated organic acids have demonstrated antimicrobial properties.[8]

It is important to note that these activities are reported for derivatives and cannot be directly attributed to **3-chlorophthalic acid** without specific experimental evidence. The lack of data on the biological effects of **3-chlorophthalic acid** itself represents a potential area for future research.

Conclusion

3-Chlorophthalic acid is a versatile chemical intermediate with established applications in the synthesis of a variety of commercially important products. This guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characteristics, and detailed its primary synthesis routes. While information on its direct biological activity is currently limited, the compound remains a significant building block for the development of new materials and potential therapeutic agents. Further research into the biological profile of **3-chlorophthalic acid** and its simple derivatives could unveil new applications in the pharmaceutical and agrochemical sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 27563-65-1: 3-chlorophthalic acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 3-Chlorophthalic acid | CAS#:27563-65-1 | Chemsra [chemsra.com]
- 4. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 5. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes | MDPI [mdpi.com]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiochemjournal.com [microbiochemjournal.com]
- To cite this document: BenchChem. [3-Chlorophthalic Acid: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7788357#3-chlorophthalic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com